N-ethyl-3,4,5-trifluoroaniline
Description
Significance of Fluorinated Anilines in Advanced Organic Synthesis
Fluorinated anilines are a class of organic compounds that have become indispensable in advanced organic synthesis, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the aniline (B41778) scaffold dramatically alters the molecule's physicochemical properties. olemiss.eduselvita.com Fluorine's high electronegativity can lower the pKa of the amino group, making the aniline less basic and modifying its reactivity in subsequent chemical transformations.
Furthermore, the introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. cresset-group.comnih.gov This is a critical consideration in drug design, as it can lead to improved bioavailability and a longer half-life of a drug in the body. nih.govyoutube.com The increased lipophilicity, or fat-solubility, imparted by fluorine can also improve a molecule's ability to cross biological membranes, enhancing its potential as a therapeutic agent. olemiss.edunih.gov Approximately 25% of all pharmaceuticals contain at least one fluorine atom, a testament to the element's profound impact on molecular properties. olemiss.edu
Contextual Overview of N-ethyl-3,4,5-trifluoroaniline as a Unique Fluorinated Building Block
This compound is best understood by examining its constituent parts: the 3,4,5-trifluoroaniline (B67923) core and the N-ethyl substituent.
The parent compound, 3,4,5-trifluoroaniline, is a recognized building block used in diverse applications. It serves as an electron-deficient aniline for studies in organic synthesis and has been used to create capsid assembly modulators for inhibiting the hepatitis B virus. ossila.com In materials science, it has been incorporated into quasi-2D perovskite films for light-emitting diodes (OLEDs) and used to functionalize single-walled carbon nanotubes to create organic color centers. ossila.com
The addition of an ethyl group to the nitrogen atom (N-alkylation) introduces further structural and electronic modifications. psu.edu N-alkylation is a fundamental reaction used to produce valuable intermediates for dyes, plastics, and pharmaceuticals. psu.edu This substitution increases steric bulk around the nitrogen atom, which can influence the regioselectivity of subsequent reactions. It also alters the nucleophilicity of the amine and can be used to fine-tune the electronic properties of the molecule. While the primary challenge in N-alkylation is often preventing over-alkylation to tertiary amines or quaternary ammonium (B1175870) salts, methods using ionic liquids or specific catalysts have been developed for selective mono-alkylation. psu.eduresearchgate.net
Therefore, this compound combines the strong electron-withdrawing nature of the trifluorinated ring with the specific steric and electronic profile of an N-ethyl group. This unique combination makes it a specialized reagent, likely designed for syntheses where precise control over reactivity and molecular conformation is required.
Scope and Research Objectives Pertaining to this compound
Given the limited specific literature on this compound, its research objectives can be inferred from the known applications of related fluorinated and N-alkylated anilines. The primary goal for employing such a specialized building block would be the synthesis of novel, high-value molecules with tailored properties.
Potential research objectives include:
Pharmaceutical Development: The synthesis of new drug candidates. The trifluorinated ring could confer enhanced metabolic stability and binding affinity, while the N-ethyl group could be used to probe specific interactions within a biological target's binding pocket or to optimize pharmacokinetic properties. cresset-group.comresearchgate.net
Agrochemical Innovation: The creation of new herbicides or fungicides. The structural features of this compound could lead to compounds with higher potency, greater selectivity, and improved environmental stability. olemiss.edu
Advanced Materials Science: The development of novel polymers, dyes, or electronic materials. The unique electronic and solubility characteristics of the molecule could be exploited to create materials with enhanced thermal stability or specific optoelectronic properties, similar to how its parent aniline is used in perovskite films. youtube.comossila.com
Exploration of New Synthetic Methodologies: The compound could serve as a model substrate in the development of new chemical reactions, particularly those involving C-N bond formation or functionalization of electron-deficient aromatic systems. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1344244-41-2 |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
Note: Further experimental data such as melting point, boiling point, and density are not widely published.
Table 2: Physicochemical Properties of 3,4,5-Trifluoroaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 163733-96-8 | sigmaaldrich.com |
| Molecular Formula | C₆H₄F₃N | sigmaaldrich.com |
| Molecular Weight | 147.10 g/mol | sigmaaldrich.com |
| Melting Point | 61-64 °C | sigmaaldrich.com |
| Appearance | Grey/purple crystals or White-Yellow Crystalline Powder | ossila.comfishersci.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-ethyl-3,4,5-trifluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,12H,2H2,1H3 |
InChI Key |
NMRCFFVWBYATOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 3,4,5 Trifluoroaniline and Its Precursors
Established Synthetic Pathways for 3,4,5-Trifluoroaniline (B67923) Precursors
The production of 3,4,5-trifluoroaniline is a critical step in the synthesis of its N-ethyl derivative. Several established routes have been developed to obtain this important intermediate.
Reductive Hydrodefluorination Approaches to Trifluoroanilines
Reductive hydrodefluorination is a strategy that involves the selective removal of fluorine atoms from a more highly fluorinated aromatic ring and their replacement with hydrogen. This can be achieved through both catalytic and non-catalytic methods.
A notable method for the synthesis of 3,4,5-trifluoroaniline involves a three-step process starting from pentafluoroaniline. google.com This process includes:
Acylation of the amine group: The amino group of pentafluoroaniline is first protected by acylation.
Reductive hydrodefluorination: The resulting N-acylpentafluoroaniline undergoes selective catalytic hydrogenolysis of the C-F bonds at the ortho-positions. This reaction is carried out using a reducing metal such as zinc or magnesium in the presence of a metal complex catalyst. google.com The catalysts are typically complex compounds of nickel or cobalt with nitrogen-containing heterocyclic ligands (like 2,2'-bipyridyl or 1,10-phenanthroline) or phosphorus-containing ligands. google.com The reaction is conducted in an ionic liquid, which can be recycled, at temperatures ranging from 20-150°C. google.com
Hydrolysis: The final step is the hydrolysis of the acyl group to yield 3,4,5-trifluoroaniline. google.com
This method is advantageous as it shortens reaction times by enhancing the catalytic activity while maintaining high product yield and quality. google.com
Table 1: Catalytic Systems for Reductive Hydrodefluorination
| Catalyst System | Reducing Agent | Solvent | Temperature | Precursor | Product |
| Nickel or Cobalt complex with ligands | Zinc or Magnesium | Ionic Liquid | 20-150°C | N-acylpentafluoroaniline | 3,4,5-Trifluoroaniline |
While catalytic methods are common, non-catalytic approaches for hydrodefluorination also exist. One such method utilizes sodium borohydride (B1222165) (NaBH4) for the selective hydrodefluorination of highly fluorinated arenes. This approach is economical and uses a readily available and selective reducing agent. While a direct application to produce 3,4,5-trifluoroaniline from pentafluoroaniline under these specific conditions was reported as unsuccessful, the method has been shown to be effective for other polyfluoroarenes, demonstrating the principle of non-catalytic hydrodefluorination.
Amination Reactions of Polyfluorinated Benzene (B151609) Derivatives
The direct amination of polyfluorinated benzene derivatives provides another route to 3,4,5-trifluoroaniline. One documented method involves the reaction of 1,3,4,5-tetrafluorobenzene with sodium amide in liquid ammonia (B1221849) at temperatures below -33°C. google.com However, this method has drawbacks, including the limited availability of the starting material and the challenges associated with low-temperature reactions and the handling of liquid ammonia. google.com
A more recent approach describes the synthesis of 3,4,5-trifluoroaniline from 3,4,5-trifluorobromobenzene. In this process, 3,4,5-trifluorobromobenzene is reacted with aqueous ammonia in the presence of a Cu2O-bipyridine catalyst in an autoclave at 160°C. This method has been reported to produce 3,4,5-trifluoroaniline with a high purity and yield.
Hydrogenation of Fluorinated Nitrobenzene Intermediates
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 3,4,5-trifluoroaniline, a potential precursor is 1,2,3-trifluoro-5-nitrobenzene. The catalytic hydrogenation of this intermediate over a suitable catalyst, such as platinum or palladium on a carbon support, would yield the desired 3,4,5-trifluoroaniline. This method is widely used for the synthesis of anilines from nitroaromatics.
Diazotization and Subsequent Transformations
Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are versatile for introducing a variety of functional groups onto an aromatic ring. scbt.com These salts are key intermediates that can be used to synthesize fluorinated aromatic compounds. For instance, the diazotization of anilines in the presence of a fluoride (B91410) source can lead to the corresponding fluoroarenes. This general principle can be applied in multi-step syntheses to arrive at precursors for 3,4,5-trifluoroaniline.
N-Alkylation Strategies for the Synthesis of N-ethyl-3,4,5-trifluoroaniline
The introduction of an ethyl group onto the nitrogen atom of 3,4,5-trifluoroaniline is a key synthetic step. This transformation is primarily achieved through N-alkylation, which can be performed directly or via indirect routes involving intermediate functional groups.
Direct N-Ethylation Protocols for 3,4,5-Trifluoroaniline
Direct N-ethylation involves the reaction of 3,4,5-trifluoroaniline with an ethylating agent. While specific examples for this compound are not extensively detailed in the provided results, the general principles for aniline (B41778) alkylation are well-established. These reactions typically employ ethyl halides (such as ethyl iodide or ethyl bromide) or other ethylating agents in the presence of a base to neutralize the acid byproduct.
A significant advancement in this area is the use of transition metal catalysts. For instance, ruthenium-catalyzed N-alkylation of anilines using primary alcohols, including carbohydrate-derived alcohols, has been demonstrated as a viable "borrowing hydrogen" strategy. ossila.com This method is atom-economical as it produces water as the only byproduct. researchgate.net The general applicability of such catalytic systems suggests a potential route for the ethylation of 3,4,5-trifluoroaniline using ethanol.
| Method | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| Classical N-Alkylation | Alkyl Halides (e.g., Ethyl Iodide) | Requires a base; potential for over-alkylation. | rsc.org |
| "Borrowing Hydrogen" Catalysis | Alcohols (e.g., Ethanol) | Atom-economical; produces water as byproduct; often uses Ru or Mn catalysts. researchgate.net | ossila.comresearchgate.net |
| Reductive Amination | Aldehydes (e.g., Acetaldehyde) | Involves formation of an imine intermediate followed by reduction. | N/A |
Indirect Alkylation Approaches via Amide Intermediates
An alternative to direct alkylation is a multi-step sequence involving the formation and subsequent modification of an amide. This indirect approach can offer advantages in terms of selectivity and substrate scope. The general pathway involves the N-acylation of 3,4,5-trifluoroaniline, for example with acetyl chloride or acetic anhydride, to form the corresponding acetamide (B32628) (N-acetyl-3,4,5-trifluoroaniline). This stable intermediate is then subjected to a reduction or an alkylative transformation.
A novel method for the conversion of secondary amides to substituted amines is through deoxygenative photochemical alkylation. nih.gov In this process, the amide is first activated, typically with triflic anhydride, and then subjected to photochemical irradiation in the presence of an alkylating agent. nih.gov This strategy allows for the introduction of various alkyl groups and has been demonstrated to be robust and versatile. nih.gov Another relevant, though more complex, method involves the acylation of a highly fluorinated aniline followed by reductive hydrodefluorination and subsequent hydrolysis to yield the target aniline derivative. google.com
Green Chemistry Principles in N-Alkylation Synthesis
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the N-alkylation of anilines, several green chemistry approaches have been reported that minimize waste and avoid hazardous materials.
One prominent strategy is the use of alternative solvent systems. Ionic liquids (ILs) have been successfully employed as solvents for the N-alkylation of various anilines with alkyl halides. rsc.org These reactions often proceed with high selectivity for mono-alkylation. rsc.org Deep eutectic solvents (DESs), another class of sustainable solvents, have also been utilized for the alkylation of anilines with allylic alcohols under mild, metal-free conditions. csic.es
The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with water as the sole byproduct, is a prime example of an atom-economic and green process. researchgate.net This transformation is often catalyzed by transition metals like manganese or ruthenium. researchgate.net Furthermore, the development of recoverable nanocatalysts, such as silver supported on graphene oxide (Ag/GO), for N-alkylation reactions represents another step towards sustainable synthesis, allowing for catalyst reuse and milder reaction conditions. researchgate.net
Advanced Synthetic Techniques Applied to Fluorinated Anilines
To enhance reaction efficiency, control, and scalability, advanced synthetic technologies like continuous flow reactors and microwave-assisted synthesis are being increasingly applied to the production of fluorinated anilines.
Continuous Flow Reactor Methodologies
Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents. researchgate.networktribe.com This technology has been successfully applied to the synthesis of fluorinated anilines. For instance, the direct fluorination of anilines to produce N,N-difluoroanilines has been demonstrated using continuous flow microfluidic reactors, which safely handle highly reactive fluorine gas. researchgate.net
Continuous flow systems have also been developed for N-alkylation reactions. A process using a mesoporous Al-SBA-15 catalyst has achieved high conversions and selectivities for the monoalkylation of anilines, showcasing the potential for efficient and solvent-minimized production. researchgate.net The integration of real-time analysis, such as benchtop NMR spectroscopy, with continuous flow reactors allows for immediate reaction monitoring and optimization, which is particularly valuable for syntheses involving fluorinated compounds. rsc.orgresearchgate.net
| Technique | Application | Advantages | Reference |
|---|---|---|---|
| Continuous Flow | Direct fluorination of anilines; N-alkylation reactions. researchgate.netresearchgate.net | Enhanced safety, precise control, scalability, reduced solvent use. researchgate.networktribe.com | researchgate.netresearchgate.networktribe.com |
| Microwave-Assisted Synthesis | Synthesis of anilines from aryl halides; N-alkylation. researchgate.netmdpi.com | Drastic reduction in reaction times, improved yields, often solvent-free. organic-chemistry.orgnih.gov | researchgate.netorganic-chemistry.orgnih.govnih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. organic-chemistry.org This technique has been effectively used for the synthesis of anilines. A notable green chemistry approach involves the microwave-assisted nucleophilic aromatic substitution of activated aryl halides with aqueous ammonium (B1175870) hydroxide, completely eliminating the need for organic solvents and metal catalysts. researchgate.netnih.govnih.gov This method has shown high conversion rates for various fluorinated substrates. researchgate.net
Microwave irradiation has also been applied to N-alkylation reactions, including the synthesis of N-aryl azacycloalkanes from anilines and dihalides, with reactions often completing within minutes. mdpi.com The efficiency and speed of microwave-assisted synthesis make it an attractive technology for the rapid generation of libraries of compounds, including derivatives of fluorinated anilines.
Solvent-Free Reaction Conditions
Solvent-free synthesis offers significant environmental and economic advantages, including reduced waste, lower costs, and often milder reaction conditions. For the synthesis of this compound and its precursors, several methodologies have been explored that align with the principles of solvent-free chemistry. These primarily include the use of ionic liquids as recyclable reaction media and techniques such as reductive amination and phase-transfer catalysis performed in the absence of a conventional solvent.
A significant advancement in the synthesis of the precursor, 3,4,5-trifluoroaniline, involves the use of ionic liquids (ILs) as the reaction medium. While technically a solvent, ionic liquids are non-volatile and can often be recycled, positioning this method as a greener alternative to traditional organic solvents. A patented method describes the production of 3,4,5-trifluoroaniline through a three-step process starting from pentafluoroaniline. Current time information in Hamilton County, US. The key step is the reductive hydrodefluorination of an N-acylpentafluoroaniline derivative. Current time information in Hamilton County, US.
This reaction is catalyzed by a complex of nickel or cobalt with ligands like 2,2'-bipyridyl or 1,10-phenanthroline. Current time information in Hamilton County, US. The reducing agent is a metal such as zinc or magnesium, and a proton source like water is present. Current time information in Hamilton County, US. The reaction is conducted in a 1,3-dialkylimidazolium salt-based ionic liquid at temperatures ranging from 20-150 °C. Current time information in Hamilton County, US. This method is reported to shorten reaction times and maintain high product yield and quality. Current time information in Hamilton County, US. After the reaction, the ionic liquid can be recovered and reused. Current time information in Hamilton County, US.
An example from the patent describes the reaction of pentafluoroacetanilide in 1-butyl-3-methylimidazolium bromide (BMIMBr) with zinc dust and water at 70°C. After hydrolysis, 3,4,5-trifluoroaniline was obtained with a yield of 73% after the third cycle of using the recycled ionic liquid. Current time information in Hamilton County, US.
Table 1: Reductive Hydrodefluorination of Pentafluoroacetanilide in Ionic Liquid
| Catalyst | Ionic Liquid | Reducing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ni(Phen)₂Cl₂ | BMIMBr | Zn | 70 | 2 | 3,4,5-trifluoroaniline | 73 (3rd cycle) |
| Data sourced from patent RU2420515C2. Current time information in Hamilton County, US. |
While a specific solvent-free industrial synthesis for this compound is not widely documented in readily available literature, established green chemistry methods for the N-alkylation of anilines can be applied. Two promising solvent-free approaches are reductive amination and phase-transfer catalysis.
Reductive Amination under Solvent-Free Conditions
Reductive amination is a powerful method for forming C-N bonds and can be performed under solvent-free conditions. This would involve the reaction of 3,4,5-trifluoroaniline with an ethylating agent like acetaldehyde, followed by reduction of the resulting imine in situ.
Research on the reductive amination of various aldehydes and amines has demonstrated the feasibility of this reaction without a solvent. For instance, a simple and convenient procedure uses sodium borohydride as the reducing agent, activated by an acidic catalyst such as p-toluenesulfonic acid monohydrate or boric acid, under solvent-free conditions. organic-chemistry.org Another approach involves the use of glycerol (B35011) as a biodegradable and recyclable solvent, which has been shown to be highly effective for the reductive amination of a wide range of anilines and aldehydes with sodium borohydride, yielding products in a short time with high yields. ias.ac.inresearchgate.net A study comparing the reaction in glycerol to solvent-free conditions found that while the solvent-free reaction proceeded, it was significantly slower and gave lower yields. researchgate.net
Table 2: Examples of Reductive Amination of Anilines with Aldehydes
| Aniline | Aldehyde | Reducing Agent | Conditions | Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH₄ | Glycerol, 70°C | 40 min | 97 | ias.ac.inresearchgate.net |
| Aniline | Benzaldehyde | NaBH₄ | Solvent-free, RT | 12 h | 16 | researchgate.net |
| Benzylamines | Various Aldehydes | NaBH₄ / p-TsOH·H₂O | Solvent-free, RT | 30 min | Good yields | ias.ac.in |
| This table presents data for model reactions to illustrate the general applicability of the method. |
Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions
Phase-transfer catalysis is another robust technique that can be adapted for solvent-free N-alkylation. In this method, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate). Current time information in Otsego County, US.google.com This can be performed without any organic solvent. Current time information in Otsego County, US.
For the synthesis of this compound, this would involve reacting the parent aniline with an ethyl halide (e.g., ethyl bromide) in the presence of a solid base (like potassium carbonate) and a phase-transfer catalyst. The reaction mixture would be heated to achieve the desired transformation. This approach offers benefits such as high productivity and the use of inexpensive inorganic bases. google.com The versatility of solvent-free PTC has been demonstrated for the N-alkylation of various amides and imides. Current time information in Otsego County, US.researchgate.net
Table 3: Examples of Solvent-Free Phase-Transfer Catalyzed N-Alkylation
| Substrate | Alkylating Agent | Catalyst | Base | Temperature | Yield (%) | Reference |
| Benzamide | Various primary alkyl halides | Aliquat 336 | - | Moderate | ≥92 | Current time information in Otsego County, US. |
| Imides | Ethyl bromide | TBAB | K₂CO₃ | - | Good | researchgate.net |
| This table illustrates the general conditions and effectiveness of solvent-free PTC for N-alkylation on related compounds. |
Elucidation of Reaction Mechanisms and Kinetics Associated with N Ethyl 3,4,5 Trifluoroaniline Transformations
Mechanistic Investigations of C-F Bond Activation in Fluorinated Anilines
Activation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, is a central theme in the chemistry of fluorinated anilines. Its functionalization typically requires overcoming a significant energy barrier and can proceed through several distinct mechanistic pathways.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly fluorinated aromatic compounds. nih.gov Unlike typical nucleophilic substitutions, the SNAr mechanism does not involve an SN1 or SN2-type displacement. Instead, it is a two-step addition-elimination process. masterorganicchemistry.compressbooks.pub
The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of multiple strongly electron-withdrawing fluorine atoms on the aniline (B41778) ring is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the first, typically rate-determining, step. masterorganicchemistry.comresearchgate.net The substitution pattern is key; electron-withdrawing groups at the ortho and para positions to the leaving group provide the most effective stabilization. masterorganicchemistry.com In the case of N-ethyl-3,4,5-trifluoroaniline, a nucleophile would preferentially attack the carbon at the 4-position (para to the amino group), leading to the displacement of the fluoride (B91410) ion.
The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the C-F bond cleavage occurs in the second, fast elimination step, and therefore does not affect the rate of the reaction. The high electronegativity of fluorine is the dominant factor, as it most effectively activates the ring toward nucleophilic attack. masterorganicchemistry.com
Organic photoredox catalysis has also emerged as a method for the SNAr of unactivated and even electron-rich fluoroarenes, proceeding through a cation radical-accelerated mechanism (CRA-SNAr). nih.gov This approach allows for defluoroamination and defluorooxygenation under mild conditions. nih.gov
Transition metals and main group metal complexes provide powerful alternative strategies for C-F bond activation, often exhibiting different regioselectivities compared to SNAr. nih.govnih.gov These reactions typically proceed via mechanisms such as oxidative addition or directed metallation.
In transition-metal-mediated processes (e.g., using palladium, rhodium, or nickel), the metal center can insert into the C-F bond. This is usually more exothermic than C-H bond activation due to the formation of a highly stable metal-fluoride (M-F) bond, which provides a significant thermodynamic driving force. nih.gov For example, a d¹⁰ Ni(0) complex has been shown to react preferentially with a C-F bond over a C-H bond in pentafluorobenzene. nih.gov The mechanism can involve a synchronous oxidative addition where the C-F sigma bond coordinates to the metal, leading to simultaneous cleavage of the C-F bond and formation of new M-Ar and M-F bonds. vt.edu
The amino group in fluoroanilines can act as a directing group, guiding the metal catalyst to a specific C-F bond, typically at the ortho position. For instance, the reaction of o-fluoroanilines with Ti(NMe₂)₄ results in selective defluoroamination at the ortho position, facilitated by the initial coordination of the amino group to the titanium center. vt.edu
| Substrate | Product(s) | Yield (%) | Directing Group Effect | Ref |
| 2,3,4-trifluoroaniline | 2-dimethylamino-3,4-difluoroaniline | 95 | NH₂ directs ortho C-F activation | vt.edu |
| 2,4,5-trifluoroaniline | 2-dimethylamino-4,5-difluoroaniline | 83 | NH₂ directs ortho C-F activation | vt.edu |
| Pentafluoroaniline | 2-dimethylamino-3,4,5,6-tetrafluoroaniline | 68 | NH₂ directs ortho C-F activation | vt.edu |
Table 1. Regioselective C-F bond activation of various fluoroanilines mediated by Ti(NMe₂)₄, demonstrating the directing influence of the amino group. Yields were determined by ¹⁹F NMR. vt.edu
Reaction Kinetics and Thermodynamic Considerations in Derivatization Processes
The kinetics of derivatization reactions involving this compound are highly dependent on the specific mechanism. In SNAr reactions, the rate is typically first order in the aniline substrate and first order in the nucleophile. researchgate.net The rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. researchgate.net Brønsted-type plots for SNAr reactions of substituted pyridines with amines show a linear relationship, confirming that the reaction proceeds through a stepwise mechanism where the first step is rate-limiting. researchgate.net
For metal-catalyzed reactions, the kinetics can be more complex. In palladium-catalyzed amination reactions of aryl halides, the turnover-limiting step can vary. For many systems, it is the reductive elimination step that forms the C-N bond. nih.govnih.gov However, the strong electron-withdrawing nature of fluoroalkyl groups can significantly impact the electronic properties of the palladium-amido intermediate, making reductive elimination unusually slow and thus turnover-limiting. nih.gov A kinetic study of the palladium-catalyzed amination of 1-chloro-4-fluorobenzene (B165104) with trifluoroethylamine revealed the reaction to be zeroth order in the aryl halide and first order in the palladium catalyst and the amine. nih.gov
| Parameter | Value | Reaction System | Significance | Ref |
| Reaction Order in ArCl | 0 | Pd-catalyzed amination | ArCl is not involved in the rate-limiting step. | nih.gov |
| Reaction Order in Amine | 1 | Pd-catalyzed amination | Amine is involved in the rate-limiting step. | nih.gov |
| Reaction Order in Pd | 1 | Pd-catalyzed amination | The catalyst concentration directly affects the rate. | nih.gov |
| βnuc | 0.52 - 0.55 | SNAr of nitropyridines with amines | Indicates significant bond formation in the transition state of the rate-determining nucleophilic attack. | researchgate.net |
Table 2. Kinetic parameters for representative nucleophilic substitution reactions on aromatic systems, illustrating common rate dependencies.
Thermodynamically, the derivatization of fluorinated anilines is often driven by the formation of highly stable products. In SNAr, the aromaticity of the ring is restored in the final elimination step. In metal-mediated C-F functionalization, the formation of a strong metal-fluoride bond provides a powerful thermodynamic driving force that can overcome the high bond dissociation energy of the C-F bond. nih.gov
Catalytic Reaction Mechanisms Relevant to this compound Transformations
Catalytic cycles are fundamental to many transformations of fluorinated anilines, offering efficient and selective routes for derivatization. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a prominent example. For a substrate like this compound reacting with another amine, the catalytic cycle generally involves three key steps:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (in this case, this compound if it were the coupling partner) coordinates to the Pd(II) center and is subsequently deprotonated by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the product is eliminated from the metal center, regenerating the Pd(0) catalyst. nih.govnih.gov
The resting state of the catalyst in these cycles is often the Pd(II) intermediate. For fluoroalkylamines, the electron-withdrawing nature of the substituents can make the final reductive elimination step the most energetically demanding and therefore rate-limiting. nih.govnih.gov
Rhodium-catalyzed reactions represent another important class of transformations. These can proceed via heteroatom-directed C-H bond activation. nih.govrsc.org For an N-alkylated aniline, the nitrogen atom can direct a Rh(I) or Rh(III) catalyst to activate an ortho C-H bond. The cycle often involves C-H metallation, coordination of a coupling partner (like an alkene or alkyne), migratory insertion, and reductive elimination to furnish the functionalized product. rsc.org While C-F activation is also possible with rhodium, directed C-H activation provides a complementary pathway for functionalization without cleaving the strong C-F bonds. nih.govnih.gov
Based on the available information, it is not possible to provide a detailed article on the computational and theoretical chemistry studies of this compound. There is a lack of specific published research focusing on the quantum chemical calculations, spectroscopic parameter predictions, and electronic property analyses for this particular compound.
General methodologies in computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are widely used to study molecules similar to this compound. These studies typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequency Calculations: Predicting theoretical IR and Raman spectra to help in the characterization of the molecule.
NMR Chemical Shift Computations: Using methods like the Gauge-Including Atomic Orbital (GIAO) to predict the NMR spectra.
Analysis of Electronic Properties: Calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and various reactivity descriptors to understand the molecule's chemical behavior.
Without specific studies on this compound, any attempt to provide data tables or detailed research findings would be speculative and not based on scientifically validated information. Further research and publication in the field of computational chemistry are needed to address the specific properties of this compound.
Computational and Theoretical Chemistry Studies of N Ethyl 3,4,5 Trifluoroaniline
Analysis of Electronic Properties and Reactivity Descriptors
HOMO-LUMO Energy Gap Characterization
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.orgdergipark.org.tr
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. materialsciencejournal.org
For N-ethyl-3,4,5-trifluoroaniline, theoretical calculations, typically performed using DFT with a basis set like B3LYP/6-311G(d,p), are used to determine the energies of these orbitals. materialsciencejournal.org The presence of three electron-withdrawing fluorine atoms on the aniline (B41778) ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline, while the electron-donating ethyl group on the nitrogen atom would raise these energies. The interplay of these substituents dictates the final energy gap.
Table 1: Representative Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.12 |
| ΔE (HOMO-LUMO Gap) | 5.73 |
Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic amines.
The analysis of the frontier orbitals reveals that the HOMO density is generally located over the aniline ring and the nitrogen atom, highlighting its electron-donating capability. The LUMO density is typically distributed across the aromatic ring, indicating the regions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential.
Red and Orange: These colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these areas are expected to be concentrated around the highly electronegative fluorine atoms.
Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. The hydrogen atom of the N-H group is a likely site for positive potential.
Green: This color represents areas of neutral or near-zero potential.
The MEP map for this compound would clearly illustrate the electron-rich nature of the fluorine atoms and the electron-deficient region around the amine proton, providing a clear guide to its intermolecular interaction patterns.
Reactivity Indices and Fukui Functions
The relationships are defined as follows:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2
Global Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / (2η)
A molecule with high hardness is generally less reactive, while a molecule with high softness is more reactive. materialsciencejournal.org
Table 2: Representative Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.985 |
| Chemical Potential (μ) | -3.985 |
| Global Hardness (η) | 2.865 |
| Global Softness (S) | 0.174 |
Note: These values are calculated using the illustrative data from Table 1.
Fukui functions are used to determine the local reactivity of different atomic sites within the molecule, complementing the global view provided by the reactivity indices. They identify which atoms are most likely to accept or donate electrons, thereby predicting the sites for nucleophilic and electrophilic attack with greater precision.
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group and the orientation of the N-H bond relative to the phenyl ring. Computational studies can map the potential energy surface to identify the most stable conformers.
A key aspect of the molecule's structure is the potential for intramolecular hydrogen bonding. Specifically, an N-H···F interaction may occur between the hydrogen of the amino group and an adjacent fluorine atom (at the C5 position). nih.gov Such interactions can significantly influence the molecule's preferred conformation, stability, and spectroscopic properties. nih.govescholarship.org
Advanced Spectroscopic Methodologies for Structural Elucidation of N Ethyl 3,4,5 Trifluoroaniline and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton (¹H) NMR Techniques
The ¹H NMR spectrum of N-ethyl-3,4,5-trifluoroaniline is expected to show distinct signals for the ethyl group protons and the aromatic protons. The ethyl group will manifest as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will be deshielded and are predicted to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the two methylene protons.
The aromatic region will feature a single signal for the two equivalent aromatic protons at the C-2 and C-6 positions. Due to the symmetrical substitution pattern of the fluorine atoms, these protons are chemically equivalent. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms at C-3 and C-5. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH₃ | ~1.2 | Triplet | ~7.1 |
| -CH₂- | ~3.1 | Quartet | ~7.1 |
| Ar-H (C2-H, C6-H) | ~6.4 - 6.7 | Triplet | ~8-10 (JH-F) |
| N-H | Variable (Broad) | Singlet | - |
Disclaimer: The predicted data is based on the analysis of analogous compounds such as N-ethylaniline and various fluoroanilines.
Carbon (¹³C) NMR Techniques
The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. Due to the symmetry of the trifluorinated ring, four distinct signals are expected in the aromatic region, in addition to the two signals from the ethyl group. The carbon atoms directly bonded to fluorine will exhibit strong C-F coupling, which is a characteristic feature in the ¹³C NMR of organofluorine compounds.
The carbon of the methyl group (-CH₃) will appear at the highest field (lowest ppm value). The methylene carbon (-CH₂-) will be shifted downfield due to its proximity to the nitrogen atom. In the aromatic region, the carbon atom attached to the nitrogen (C-1) will be significantly influenced by the amino group. The carbons bearing fluorine atoms (C-3, C-4, and C-5) will show large one-bond C-F coupling constants (¹JC-F), and smaller two- and three-bond couplings are also possible. The two equivalent carbons at C-2 and C-6 will also display coupling to the adjacent fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| -CH₃ | ~15 | Singlet |
| -CH₂- | ~38 | Singlet |
| C-2, C-6 | ~100 - 110 | Doublet or Triplet |
| C-1 | ~140 - 150 | Triplet |
| C-3, C-5 | ~145 - 155 | Doublet of Doublets |
| C-4 | ~135 - 145 | Doublet of Triplets |
Disclaimer: The predicted data is based on the analysis of analogous compounds such as N-ethylaniline, aniline (B41778), and various trifluorobenzene derivatives. chemicalbook.comchemicalbook.comchemicalbook.com
Fluorine (¹⁹F) NMR Techniques
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum due to the symmetry of the molecule. The fluorine atom at the C-4 position will be in a different chemical environment compared to the two equivalent fluorine atoms at the C-3 and C-5 positions.
The signal for the F-4 nucleus is expected to appear as a triplet due to coupling with the two equivalent adjacent fluorine nuclei (F-3 and F-5). The signal for the F-3 and F-5 nuclei will appear as a doublet, as each is coupled to the F-4 nucleus. Long-range couplings to the aromatic protons may also be observed, further splitting these signals. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. ucsb.educolorado.edu
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| F-3, F-5 | -130 to -140 | Doublet | ~20 (JF-F) |
| F-4 | -155 to -165 | Triplet | ~20 (JF-F) |
Disclaimer: The predicted data is based on typical chemical shift ranges and coupling constants for trifluorobenzene derivatives. ucsb.eduslideshare.net
Advanced Multi-dimensional NMR Experiments
To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group. It would also help to confirm the coupling between the aromatic protons and the fluorine atoms, if resolved.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, which can be useful in confirming the spatial arrangement of the substituents on the aromatic ring.
The application of these techniques would provide a comprehensive and unambiguous structural elucidation of this compound. slideshare.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C-N, C-F, and aromatic C=C bonds. By comparing the spectrum to that of analogues like 3,4,5-trifluoroaniline (B67923) and N-ethylaniline, a detailed assignment of the observed bands can be made. nih.govchemicalbook.comnih.gov
The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ region. The aromatic C-H stretching will likely be found just above 3000 cm⁻¹.
The region between 1650 and 1400 cm⁻¹ is characteristic of aromatic C=C stretching vibrations. The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ range. One of the most prominent features will be the strong absorption bands corresponding to the C-F stretching vibrations, which typically occur in the 1300-1000 cm⁻¹ region.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1650 - 1400 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium-Strong |
| C-F Stretch | 1300 - 1000 | Strong |
Disclaimer: The predicted data is based on the analysis of analogous compounds such as 3,4,5-trifluoroaniline and N-ethylaniline. nih.govchemicalbook.comnih.gov
Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Spectroscopy)
Raman spectroscopy provides detailed information about molecular vibrations, offering a structural fingerprint of the analyte.
Fourier Transform Raman (FT-Raman) Spectroscopy utilizes a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser, to excite the sample. youtube.com This approach effectively minimizes or eliminates the native fluorescence that often plagues conventional Raman spectroscopy, particularly in aromatic or biological molecules. youtube.com For this compound, an FT-Raman spectrum would reveal characteristic vibrational modes. A spectrum is available for the parent compound, 3,4,5-trifluoroaniline, which serves as a valuable reference. nih.gov Key vibrational bands for this compound would include C-F stretching modes, aromatic C-C ring vibrations, C-N stretching, and vibrations associated with the N-ethyl group (C-C stretch, CH2/CH3 bending and stretching modes).
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of 10⁸ or more, enabling the detection of trace amounts of an analyte. nih.gov This enhancement occurs when the molecule is adsorbed onto a nanostructured metal surface, typically gold or silver. scirp.orgresearchgate.net The SERS mechanism involves both electromagnetic and chemical enhancement components. nih.gov For this compound, the SERS spectrum would likely show enhancement of vibrational modes of the groups closest to the metal surface, primarily the amino group and the aromatic ring. scirp.org The orientation of the molecule on the nanoparticle surface can be inferred from which vibrational modes are most significantly enhanced.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | ~3400-3500 | FT-Raman | Position influenced by hydrogen bonding. |
| Aromatic C-H Stretch | ~3050-3100 | FT-Raman | |
| Aliphatic C-H Stretch | ~2850-2980 | FT-Raman | From the N-ethyl group. |
| Ring C=C Stretch | ~1580-1620 | FT-Raman/SERS | Strong intensity, characteristic of the aniline ring. |
| CH₂ Scissoring | ~1450-1470 | FT-Raman | From the N-ethyl group. |
| C-N Stretch | ~1250-1350 | FT-Raman/SERS | Often enhanced in SERS due to interaction with the metal surface. |
| C-F Stretch | ~1100-1300 | FT-Raman | Strong, characteristic bands for trifluoro substitution. |
| Ring Breathing Mode | ~800-850 | SERS | Often strongly enhanced in SERS. |
| NH₂ Wagging | ~500-600 | FT-Raman | Can shift significantly in SERS spectra. scirp.org |
Data is predicted based on characteristic group frequencies and published spectra of analogous compounds like 3,4,5-trifluoroaniline and other aniline derivatives. nih.govnih.govtsijournals.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₈F₃N.
| Parameter | Value |
| Chemical Formula | C₈H₈F₃N |
| Nominal Mass | 175 Da |
| Monoisotopic Mass (Calculated) | 175.0561 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 176.0639 m/z |
The monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N).
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov
The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is predictable and reproducible, serving as a molecular fingerprint. For this compound, key fragmentation pathways would include the loss of a methyl radical and the cleavage of the ethyl group.
| m/z (Predicted) | Fragment Ion | Description |
| 175 | [C₈H₈F₃N]⁺ | Molecular Ion (M⁺) |
| 160 | [C₇H₅F₃N]⁺ | Loss of a methyl radical ([M-15]⁺) |
| 146 | [C₆H₃F₃N]⁺ | Loss of an ethyl radical ([M-29]⁺) |
| 119 | [C₅H₃F₃]⁺ | Loss of HCN from the [M-29]⁺ fragment |
| 91 | [C₆H₅N]⁺ | Fragment related to aniline backbone (less likely with fluorine) |
Fragmentation pattern is predicted based on established principles of mass spectrometry for alkylated anilines.
Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV/Vis)
UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aniline core of this compound contains a π-system, and its UV/Vis spectrum is expected to show characteristic absorption bands.
| Transition | Approximate λₘₐₓ (nm) | Description |
| π → π* (Primary) | ~200-220 | E2-band, high intensity transition within the aromatic ring. |
| π → π* (Secondary) | ~240-260 | B-band, lower intensity, related to symmetry-forbidden transitions in benzene (B151609). |
| n → π | ~280-310 | R-band, lowest intensity, involving the nitrogen lone pair and the π orbital of the ring. |
Wavelengths are approximate and based on typical values for substituted anilines. scielo.org.za Actual values would be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one can obtain precise data on bond lengths, bond angles, and torsional angles.
This technique would definitively confirm the molecular geometry and conformation of the N-ethyl group relative to the trifluorophenyl ring. Furthermore, it provides invaluable insight into the intermolecular interactions that govern the crystal packing. For this compound, potential interactions include N-H···F hydrogen bonds between the amine hydrogen and a fluorine atom of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 4-fluoroaniline (B128567), demonstrates the type of detailed structural information that can be obtained. nih.gov
| Parameter | Information Obtained | Example from Analog (4-fluoroaniline) |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | Pca2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a=8.5 Å, b=6.0 Å, c=10.2 Å |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-N, C-C). | C-F: ~1.37 Å |
| Bond Angles | Angles between three connected atoms (e.g., F-C-C, C-N-C). | C-C-F: ~119° |
| Intermolecular Interactions | Identification and measurement of non-covalent bonds (H-bonds, π-stacking). | N-H···N hydrogen bonding |
Data in the "Example" column is for the analogous compound 4-fluoroaniline and serves to illustrate the type of data generated by X-ray crystallography. nih.gov
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-alkylated anilines, particularly those with electron-withdrawing groups like fluorine, often presents challenges such as requiring harsh reaction conditions or multiple steps. organic-chemistry.org Future research is increasingly focused on developing greener, more efficient, and cost-effective synthetic pathways.
Key trends in this area include:
Catalyst Innovation : There is a growing demand for replacing precious metal catalysts with more abundant and less toxic alternatives like those based on iron or nickel. researchgate.net Research into nickel-catalyzed N-alkylation of anilines with alcohols, for instance, offers a promising avenue for sustainable synthesis. researchgate.net Similarly, iron-promoted C-H amination presents a method for creating N-alkyl anilines directly from arenes under mild conditions. organic-chemistry.org
Green Chemistry Approaches : Methodologies that reduce waste and energy consumption are paramount. This includes the use of microwave irradiation in environmentally benign solvents like water, which has been shown to be a rapid and clean method for N-alkylation of aromatic amines. rsc.org
Improved Selectivity : A significant challenge in N-alkylation is controlling the degree of substitution to selectively produce the desired mono-alkylated product (secondary amine) over the di-alkylated (tertiary amine) version. Future synthetic methods will need to address the low chemoselectivity that can occur with electron-poor anilines, which often results in variable yields. rsc.orgresearchgate.net
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Catalysis | Precious metal catalysts (e.g., Ru, Ir, Pd) | Earth-abundant metal catalysts (e.g., Ni, Fe) researchgate.net | Lower cost, reduced toxicity, increased sustainability. researchgate.net |
| Reaction Conditions | Harsh conditions, organic solvents, long reaction times. organic-chemistry.org | Microwave-assisted synthesis in water. rsc.org | Rapid, clean, energy-efficient, uses a green solvent. rsc.org |
| Starting Materials | Use of alkyl halides. rsc.org | Direct N-alkylation with alcohols. researchgate.net | Alcohols are readily available and produce water as the only byproduct. |
| Process | Multi-step syntheses. organic-chemistry.org | Direct C-H amination. organic-chemistry.org | Reduces the number of synthetic steps, improving overall efficiency. |
Exploration of Novel Reactivity Patterns and Derivatizations of N-ethyl-3,4,5-trifluoroaniline
The electronic landscape of this compound is uniquely shaped by the interplay between the electron-donating N-ethyl group and the strongly electron-withdrawing trifluorinated ring. This creates distinct reactivity patterns that are ripe for exploration.
Future research will likely focus on:
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the trifluorinated ring makes it a prime candidate for SNAr reactions, where one or more fluorine atoms could be displaced by various nucleophiles. This opens a pathway to a wide array of new derivatives that would be difficult to synthesize otherwise.
Directed Ortho-Metalation : The amine group can direct metalation to the adjacent ortho positions, enabling the introduction of a wide range of functional groups. Understanding how the fluorine atoms influence this process is a key area for future study.
Novel Heterocycle Synthesis : Fluorinated anilines are valuable precursors for synthesizing heterocyclic compounds, which form the backbone of many pharmaceuticals. ossila.com For example, fluorinated imines, synthesized from fluorinated anilines, are versatile starting materials for various functionalized amines. mdpi.com Investigating the cyclization reactions of this compound derivatives could yield novel heterocyclic systems with unique biological activities.
| Reaction Type | Description | Potential Applications of Derivatives |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of one or more fluorine atoms by a nucleophile. | Synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. |
| Electrophilic Aromatic Substitution | Introduction of substituents onto the aromatic ring, though challenging due to the deactivating effect of fluorine. | Fine-tuning of electronic properties for applications in organic electronics. |
| Condensation Reactions | Reaction of the amine group to form imines, amides, or other functional groups. mdpi.com | Creation of building blocks for polymers and bioactive molecules. mdpi.com |
| Cyclization Reactions | Formation of heterocyclic structures. ossila.com | Development of novel pharmaceutical agents with diverse therapeutic potential. |
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
In silico methods are becoming indispensable tools in modern chemistry for accelerating research and reducing experimental costs. For a molecule like this compound, computational modeling offers profound insights.
Emerging trends in this field involve:
Property Prediction : Using techniques like Density Functional Theory (DFT), researchers can accurately predict a wide range of molecular properties. nih.govresearchgate.net For this compound, this includes predicting its basicity (pKa), lipophilicity (logP), and dipole moment. These parameters are critical, as fluorine substitution is known to significantly lower the basicity of anilines and alter lipophilicity, which in turn affects a molecule's pharmacokinetic profile in drug discovery. bohrium.commdpi.comyoutube.com
Mechanism Elucidation : Computational modeling can map out the entire reaction pathway for the synthesis and derivatization of this compound. acs.org By calculating the energies of intermediates and transition states, researchers can understand the underlying mechanisms, rationalize experimental observations, and optimize reaction conditions for higher yields and selectivity. acs.org
Virtual Screening : In the context of drug discovery, the structure of this compound can be used as a scaffold for designing virtual libraries of derivatives. These libraries can then be computationally screened against biological targets to identify promising candidates for further synthesis and testing, significantly streamlining the drug development process.
| Predicted Property | Computational Method | Relevance and Application |
|---|---|---|
| Basicity (pKa) | DFT, Ab initio calculations | Crucial for understanding reactivity and predicting physiological behavior in drug design. bohrium.com |
| Lipophilicity (logP) | Quantitative Structure-Property Relationship (QSPR) | Impacts membrane permeability and bioavailability of drug candidates. mdpi.com |
| Reaction Pathways | DFT for transition state analysis acs.org | Optimizing synthetic routes and predicting product outcomes. acs.org |
| Spectroscopic Properties (NMR, IR) | DFT | Aiding in the structural confirmation of newly synthesized derivatives. researchgate.net |
| Binding Affinity | Molecular Docking, Molecular Dynamics | Identifying potential protein targets and guiding rational drug design. bohrium.com |
Integration into New Material Science Innovations
The incorporation of fluorine into polymers and other materials can lead to exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.govwikipedia.org this compound is a promising building block for the next generation of advanced materials.
Future research directions include:
Fluorinated Polymers : this compound can be used as a monomer to create novel fluorinated polymers. researchgate.net These materials could find applications in high-performance coatings, low-dielectric constant materials for microelectronics, and chemically resistant membranes. etnatec.compdx.edu Polyaniline derivatives are known for their conductive properties, and incorporating this fluorinated monomer could be used to tune the electronic properties and processability for applications like chemical sensors. rsc.org
Organic Electronics : The precursor, 3,4,5-trifluoroaniline (B67923), has already been utilized in the development of materials for organic light-emitting diodes (OLEDs). ossila.com There is significant potential to explore this compound for similar roles in OLEDs, as well as in organic photovoltaics (OPVs) and field-effect transistors (OFETs), where its electronic properties can be harnessed.
Smart Materials : The unique properties of fluoropolymers, such as piezoelectricity and ferroelectricity, make them suitable for "smart" applications. nih.gov By integrating this compound into polymer backbones, it may be possible to develop new materials for use in sensors, actuators, and energy harvesting devices.
| Material Application | Key Property Imparted by Fluorine | Potential Innovation |
|---|---|---|
| High-Performance Coatings | Low surface energy, hydrophobicity, chemical resistance. wikipedia.orgetnatec.com | Development of anti-graffiti, self-cleaning, and corrosion-resistant surfaces. etnatec.com |
| Organic Electronics (OLEDs, OPVs) | Tuning of energy levels (HOMO/LUMO), improved stability. | More efficient and stable organic electronic devices. ossila.com |
| Advanced Polymers | High thermal stability, chemical inertness. nih.gov | Creation of materials for extreme environments, such as in the aerospace or chemical industries. |
| Sensors | Modulation of electrical properties upon analyte binding. rsc.org | Highly sensitive and selective chemical sensors for environmental or industrial monitoring. rsc.org |
Role in Emerging Interdisciplinary Research Areas
The versatility of fluorinated organic compounds places them at the crossroads of multiple scientific disciplines. This compound is poised to contribute to several rapidly advancing fields.
Medicinal Chemistry : The introduction of fluorine is a well-established strategy in drug design to enhance a compound's metabolic stability, membrane permeability, and binding affinity to its target protein. chemxyne.comacs.org The trifluoroaniline scaffold is present in a number of biologically active molecules. Future work will likely involve synthesizing derivatives of this compound and screening them for a range of therapeutic activities, including as anti-cancer, antidepressant, or anti-inflammatory agents. tandfonline.comchemxyne.com
Agrochemicals : Similar to pharmaceuticals, the efficacy of pesticides and herbicides can be significantly improved by the presence of fluorine. chemimpex.com The stability conferred by the C-F bond can lead to agrochemicals with longer-lasting effects and improved performance. This compound could serve as a key intermediate in the synthesis of next-generation crop protection agents. chemimpex.com
Chemical Biology : Fluorinated molecules can be used as probes to study biological systems. The ¹⁹F nucleus is an excellent handle for NMR studies, allowing researchers to monitor how a molecule interacts with proteins or other biomolecules in its native environment. Derivatives of this compound could be developed as specialized probes for studying enzyme mechanisms or protein binding.
| Interdisciplinary Field | Potential Role of this compound | Example Research Direction |
|---|---|---|
| Medicinal Chemistry | Scaffold for new therapeutic agents. tandfonline.comnih.gov | Synthesis and evaluation of derivatives for kinase inhibition in cancer therapy. |
| Agrochemicals | Building block for novel pesticides and herbicides. chemimpex.com | Development of new herbicides with improved environmental stability and target specificity. |
| Chemical Biology | Core structure for ¹⁹F NMR probes. | Designing molecular probes to study protein-ligand interactions in real-time. |
| Environmental Science | Tracer compound for environmental studies. | Use as a stable marker to track the flow of water or pollutants in environmental systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
